molecular formula C17H14F3N3O2S B4785967 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 6038-63-7

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4785967
CAS No.: 6038-63-7
M. Wt: 381.4 g/mol
InChI Key: RKMBUTBGMGFYJP-UHFFFAOYSA-N
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Description

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a benzimidazole core structure. This compound is notable for its potential biological activity due to the presence of the benzimidazole ring, which is a common pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a series of organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

    Albendazole: An antiparasitic benzimidazole.

    Mebendazole: Another antiparasitic benzimidazole.

Uniqueness

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the methoxy and trifluoromethyl groups, which can significantly influence its biological activity and pharmacokinetic properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-25-12-5-6-13-14(8-12)23-16(22-13)26-9-15(24)21-11-4-2-3-10(7-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMBUTBGMGFYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365411
Record name T5888747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-63-7
Record name T5888747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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